molecular formula C22H19NO3 B3946223 5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B3946223
M. Wt: 345.4 g/mol
InChI Key: NWZAWMREUGDQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole-2-one derivatives. It has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for scientific research. In

Mechanism of Action

The mechanism of action of 5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its effects by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. It has also been found to inhibit the activity of tyrosinase by chelating its copper ions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties by reducing the production of reactive oxygen species and pro-inflammatory cytokines. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to inhibit the activity of key enzymes involved in the progression of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its unique chemical structure, which allows it to interact with various cellular targets. It also exhibits a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, the limitations of using this compound include its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has a relatively short half-life, which can limit its therapeutic potential.

Future Directions

There are several future directions for the scientific research of 5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is the development of novel drug candidates for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of the compound's mechanism of action and its interaction with cellular targets. This can provide valuable insights into the development of more effective drugs with fewer side effects. Additionally, the optimization of the synthesis method and the improvement of the compound's solubility and stability can enhance its therapeutic potential.

Scientific Research Applications

The unique chemical structure of 5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one makes it a promising candidate for scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. These properties make it a potential candidate for the development of drugs for the treatment of various diseases.

properties

IUPAC Name

5-ethyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-2-14-7-10-19-18(11-14)22(26,21(25)23-19)13-20(24)17-9-8-15-5-3-4-6-16(15)12-17/h3-12,26H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZAWMREUGDQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

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